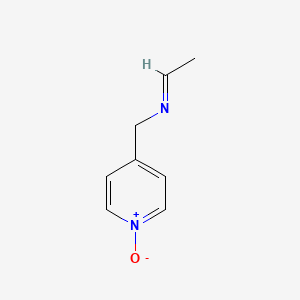
4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is known for its unique structure, which includes a pyridine ring, a methanamine group, and an N-oxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-pyridinemethanamine with ethylidene reagents in the presence of an oxidizing agent to form the N-oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in further oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 4-pyridinemethanamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) involves its interaction with molecular targets through its functional groups. The N-oxide group can participate in redox reactions, while the methanamine group can form bonds with various biomolecules. These interactions can affect cellular pathways and biological processes, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanamine: Lacks the N-oxide group, making it less reactive in oxidation reactions.
N-Ethylidene-4-pyridinemethanamine: Similar structure but without the N-oxide group.
4-Pyridinemethanamine,N-methylidene-,N-oxide: Similar structure with a different alkylidene group.
Uniqueness
4-Pyridinemethanamine,N-ethylidene-,N-oxide(9CI) is unique due to its combination of a pyridine ring, methanamine group, and N-oxide functional group. This combination imparts distinctive chemical properties, making it valuable in various research applications.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-[(1-oxidopyridin-1-ium-4-yl)methyl]ethanimine |
InChI |
InChI=1S/C8H10N2O/c1-2-9-7-8-3-5-10(11)6-4-8/h2-6H,7H2,1H3 |
InChI Key |
FAMMEDPFYNAJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC=NCC1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
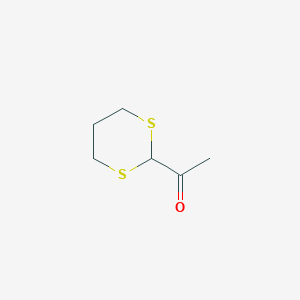



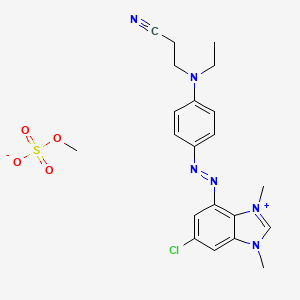

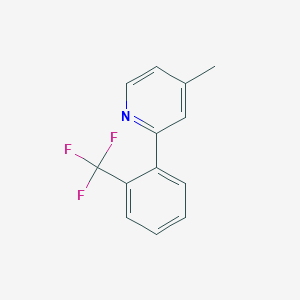
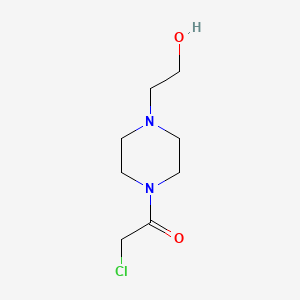
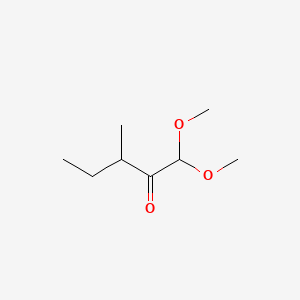
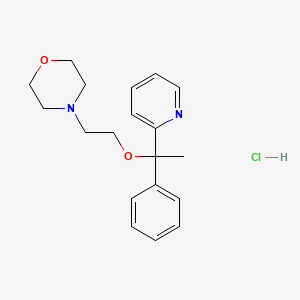
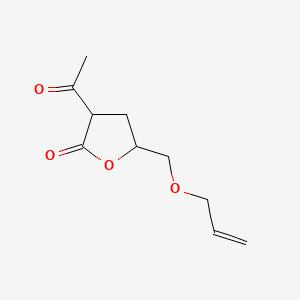
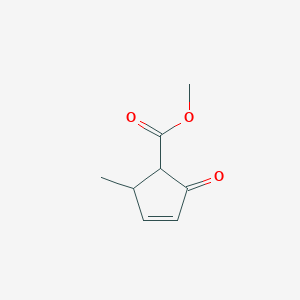
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
